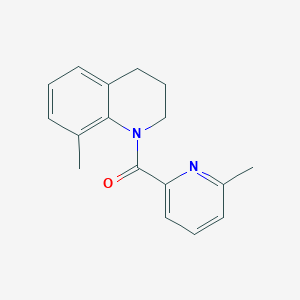
1-(Azocan-1-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azocan-1-yl)-2-methoxyethanone, also known as AME, is a chemical compound that belongs to the family of azocanes. AME is a colorless liquid that is soluble in water and organic solvents. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and biomedicine.
Mécanisme D'action
The mechanism of action of 1-(Azocan-1-yl)-2-methoxyethanone is not fully understood. However, it has been reported that this compound can undergo hydrolysis in the presence of water to form 2-methoxyethanol and aziridine. The resulting aziridine can then react with biological nucleophiles, such as amino acids and proteins, leading to the formation of covalent adducts. This mechanism has been suggested to be responsible for the cytotoxicity of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce DNA damage and inhibit cell proliferation. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Azocan-1-yl)-2-methoxyethanone is its versatility in various fields, including organic synthesis, material science, and biomedicine. In addition, the synthesis method for this compound is relatively simple and yields high purity and good yield. However, one of the limitations of this compound is its cytotoxicity, which can pose a risk to researchers working with this compound. Therefore, appropriate safety measures should be taken when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the research on 1-(Azocan-1-yl)-2-methoxyethanone. In organic synthesis, the development of new synthetic routes using this compound as a building block can lead to the synthesis of novel compounds with potential applications in various fields. In material science, the use of this compound in the synthesis of new polymer-based materials can lead to the development of new functional materials with unique properties. In biomedicine, the investigation of the cytotoxicity mechanism of this compound can lead to the development of new anti-cancer drugs that target specific biological nucleophiles. Overall, the research on this compound has the potential to contribute significantly to various fields and lead to the development of new materials and drugs.
Méthodes De Synthèse
The synthesis of 1-(Azocan-1-yl)-2-methoxyethanone can be achieved through a multistep process involving the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate. The resulting compound is then reacted with aziridine to form the desired product, this compound. This method has been reported to yield high purity and good yield of this compound.
Applications De Recherche Scientifique
1-(Azocan-1-yl)-2-methoxyethanone has been extensively studied for its potential applications in various fields. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including β-lactams, α-amino acids, and cyclic ureas. In material science, this compound has been used as a building block for the synthesis of polymer-based materials, such as polyurethanes and polyamides. In biomedicine, this compound has been studied for its potential use as a prodrug for the delivery of anti-cancer drugs.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9-10(12)11-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJCBMOVNDUPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)
![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)


